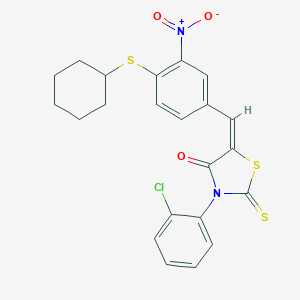
3-(2-クロロフェニル)-5-{4-(シクロヘキシルスルファニル)-3-ニトロベンジリデン}-2-チオキソ-1,3-チアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H19ClN2O3S3 and its molecular weight is 491.1g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗痙攣薬および鎮痛薬開発
この化合物は、新しい抗痙攣薬および鎮痛薬の開発における潜在的な使用について研究されています . これらの特性は、てんかんや神経因性疼痛などの状態の治療に不可欠です。 化合物は、てんかんの急性モデルにおける有効性と、神経の電圧依存性ナトリウムおよびL型カルシウムチャネルとの相互作用から、治療的用途のための有望な道筋が示唆されています。
分子メカニズムの調査
化合物のGABA A受容体およびTRPV1受容体などのさまざまな受容体およびイオンチャネルに対する親和性により、研究者は神経疾患の根底にある分子メカニズムを調査することができます . これらの相互作用を理解することで、慢性疼痛や不安などの状態に対する標的療法の開発につながる可能性があります。
神経薬理学
神経薬理学では、イオンチャネル相互作用を介して神経活動を調節する化合物の能力が、大きな関心を集めています . この調節は、神経変性疾患の潜在的な治療と、発作の管理に不可欠です。
化学合成プロセス
化合物は、より複雑な化学構造の合成における中間体または参照分子として役立ちます . その安定性と反応性により、さまざまな化学反応に適しており、合成化学技術の進歩に貢献しています。
生化学研究
生化学研究では、この化合物を用いて、酵素基質相互作用、受容体結合、シグナル伝達経路を探索することができます . その構造的複雑さにより、代謝経路の研究や新しい生化学マーカーの同定など、さまざまな生化学的用途が可能です。
結晶学および構造解析
化合物のユニークな構造は、結晶学研究に役立ち、科学者は関連する分子の3次元構造を決定することができます . この情報は、創薬と、新しい化合物の物理的特性を理解するために不可欠です。
生物活性
The compound 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidin-4-ones are recognized for their potential in treating various diseases, including cancer, diabetes, and infections. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The structure of 3-(2-Chlorophenyl)-5-{4-(cyclohexylsulfanyl)-3-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one can be broken down as follows:
- Thiazolidinone Core : The thiazolidinone ring is pivotal for its biological activity.
- Substituents : The presence of a 2-chlorophenyl group and a cyclohexylsulfanyl moiety enhances its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Research indicates that modifications at specific positions on the thiazolidinone ring can significantly enhance anticancer efficacy. For instance, compounds with nitro substituents have been associated with increased cytotoxicity against various cancer cell lines.
- Case Study : A study on similar thiazolidinone derivatives revealed that compounds with a 4-chlorophenyl substituent exhibited strong inhibition of glioblastoma cells (LN229) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi.
- Research Findings : A review highlighted that thiazolidinone derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The introduction of different substituents can modulate this activity, making them potential candidates for developing new antibiotics .
Antioxidant Activity
Antioxidant properties are another notable feature of thiazolidin-4-one derivatives. These compounds can scavenge free radicals and reduce oxidative stress.
- Experimental Evidence : In vitro assays have demonstrated that certain thiazolidinone derivatives exhibit strong antioxidant activity, outperforming standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:
- Position 2 Modifications : Substituents at this position can enhance anticancer and antimicrobial activities.
- Position 5 Modifications : Variations here often lead to improved antioxidant properties.
| Substituent Position | Biological Activity Impact |
|---|---|
| Position 2 | Enhances anticancer activity |
| Position 5 | Increases antioxidant capacity |
Summary of Biological Activities
The following table summarizes the biological activities associated with thiazolidinone derivatives relevant to the compound :
特性
IUPAC Name |
(5E)-3-(2-chlorophenyl)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c23-16-8-4-5-9-17(16)24-21(26)20(31-22(24)29)13-14-10-11-19(18(12-14)25(27)28)30-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2/b20-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRIJSGMROEQAG-DEDYPNTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














